HCV-371
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
675184-27-7 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
JXZYSNWHGBGZAI-GOSISDBHSA-N |
SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Isomeric SMILES |
CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid HCV 371 HCV-371 HCV371 |
Origin of Product |
United States |
Molecular and Biochemical Mechanism of Action of Hcv 371
Allosteric Inhibition of NS5B RNA Polymerase by HCV-371
This compound functions as an allosteric inhibitor of the HCV NS5B RNA polymerase cgl.org.cnescholarship.orgresearchgate.net. Unlike nucleoside inhibitors that compete with natural substrates at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing conformational changes that impede its function. This compound's binding to NS5B is characterized by its distance from the catalytic site cgl.org.cnresearchgate.net, yet it effectively disrupts the enzyme's activity. The binding of this compound to NS5B leads to a notable quenching of the fluorescence of tryptophan residues within the enzyme, indicating a direct interaction and conformational perturbation cgl.org.cn. The NS5B polymerase itself exhibits a "right-hand" topology, comprising fingers, palm, and thumb domains, with the catalytic active site located within the palm domain scispace.com. The thumb domain, where this compound binds, spans residues approximately from 371 to 531 or 563. Importantly, the interaction of this compound with NS5B occurs without causing dramatic structural alterations to the protein, and its binding site is observed to be conserved across various known HCV genotypes. Proposed mechanisms for its inhibitory action include the perturbation of protein dynamics, interference with RNA binding, or disruption of enzyme oligomerization.
Identification of the this compound Binding Site within the NS5B Thumb Domain
The specific binding site of this compound has been precisely identified within the lower thumb domain of the NS5B polymerase nih.govescholarship.org. X-ray crystallography studies have elucidated the drug-binding pocket situated on the surface of this domain escholarship.org. Further evidence supporting this localization comes from the analysis of HCV replicon variants that exhibit reduced susceptibility to pyranoindole inhibitors, including this compound. These resistant variants were found to possess clusters of mutations within the NS5B polymerase gene that directly correspond to this identified drug-binding pocket escholarship.org. For instance, single amino acid substitutions such as L419M or M423V at the pyranoindole-binding site were shown to result in an 8- to 10-fold increase in replicon resistance to the compound escholarship.org. This binding site is also reported to be located near the interface with the C-terminal domain of NS5B cgl.org.cn.
Kinetic Characterization of NS5B Inhibition by this compound: Noncompetitive Mechanisms
Kinetic studies have revealed that this compound inhibits HCV NS5B RdRp through a noncompetitive mechanism with respect to both substrate nucleoside triphosphates (NTPs) and the RNA template escholarship.orgresearchgate.net. This is evidenced by observations where the Michaelis constant (Km) for GTP remains unchanged, while the apparent maximal velocity (Vmax) of the enzyme decreases as the concentration of this compound increases escholarship.org. Such kinetic profiles are characteristic of allosteric inhibitors that bind at a site distinct from the enzyme's active site escholarship.org. The inhibition exerted by this compound is independent of GTP concentrations, further supporting its allosteric mode of action escholarship.org. Mechanistically, the presence of this compound during RNA synthesis leads to the accumulation of a five-nucleotide oligomer and a concomitant reduction in the production of higher-molecular-weight RNA products. This suggests that this compound imposes an allosteric blockade, particularly during the transition from the initiation phase to the elongation phase of RNA synthesis, after the formation of the initiation complex escholarship.org.
Enzyme and Viral Polymerase Specificity of this compound
This compound demonstrates a high degree of specificity for the HCV NS5B RNA polymerase, exhibiting differential inhibitory activities across various HCV genotypes while showing negligible activity against host and other viral polymerases cgl.org.cnresearchgate.net.
Differential Inhibitory Activity Against HCV NS5B Genotypes (e.g., 1a, 1b, 3a)
This compound exhibits broad inhibitory activities against the NS5B RdRp enzyme derived from multiple HCV genotypes cgl.org.cnresearchgate.net. Inhibitory concentrations (IC50s) for 90% of isolates from HCV genotypes 1a, 1b, and 3a range from 0.3 to 1.8 μM researchgate.net. More specifically, for genotype 1a and 1b enzymes, the IC50s were typically within the range of 0.3 to 1.4 μM, while for genotype 3a, the IC50 was 1.8 μM researchgate.net. It is noteworthy that all eight isolates from genotype 1b were found to be equally sensitive to this compound cgl.org.cnresearchgate.net. However, some isolates from genotypes 1a and 3a displayed differential inhibitory activity cgl.org.cnresearchgate.net. The enzyme from a genotype 4 isolate showed reduced susceptibility, with an IC50 of 17.8 μM researchgate.net. One study also indicated that while subtype 1b polymerases had similar susceptibilities (IC50, 0.3 to 0.5 μM), subtypes 1a and 3a polymerases were approximately 16-fold and 6-fold less susceptible, respectively, compared to 1b.
Table 1: Inhibitory Activity of this compound Against HCV NS5B Genotypes
| HCV Genotype/Subtype | IC50 Range (µM) | Notes |
| 1a | 0.3 - 1.4 | For 90% of isolates researchgate.net |
| 1b | 0.3 - 1.4 | For 90% of isolates; all 8 isolates equally sensitive cgl.org.cnresearchgate.net |
| 3a | 1.8 | For 90% of isolates researchgate.net |
| 4 | 17.8 | Less susceptible researchgate.net |
Selectivity Profile Against Host and Other Viral Polymerases (e.g., Mitochondrial DNA Polymerase Gamma)
A crucial aspect of this compound's profile is its high selectivity for HCV NS5B, with no observed inhibitory activity against a panel of human polymerases, including mitochondrial DNA polymerase gamma (POL γ), or other unrelated viral polymerases researchgate.net. Mitochondrial DNA polymerase gamma is particularly important as it is solely responsible for the replication of mitochondrial DNA, and its inhibition by antiviral agents can lead to significant toxicity.
This compound demonstrated no inhibition against purified DNA-dependent DNA polymerases such as human polymerases α, β, and γ, or calf thymus polymerase α researchgate.net. Similarly, it showed no activity against human DNA-dependent RNA polymerase II or viral RNA-dependent DNA polymerases like HIV reverse transcriptase and HCV helicase researchgate.net. The IC50 values for these non-HCV enzymes were all greater than 80 μM, in stark contrast to the 0.3 μM IC50 observed for HCV NS5B (genotype 1b, BK) researchgate.net. This results in a selectivity index greater than 267 for all tested enzymes, underscoring this compound's remarkable specificity for the HCV polymerase researchgate.net.
Table 2: Selectivity Profile of this compound Against Various Polymerases
| Polymerase Type | Enzyme Example | This compound Inhibitory Activity (IC50) | Selectivity Index (vs. HCV NS5B) |
| HCV RNA-dependent RNA Polymerase | HCV NS5B (Genotype 1b, BK) | 0.3 µM | 1 |
| Human DNA-dependent DNA Polymerases | Human Polymerase α | >80 µM | >267 |
| Human Polymerase β | >80 µM | >267 | |
| Human Polymerase γ (Mitochondrial) | >80 µM | >267 | |
| Calf Thymus Polymerase α | >80 µM | >267 | |
| Human DNA-dependent RNA Polymerase | Human RNA Polymerase II | >80 µM | >267 |
| Viral RNA-dependent DNA Polymerases | HIV Reverse Transcriptase | >80 µM | >267 |
| Other Viral Enzymes | HCV Helicase | >80 µM | >267 |
Preclinical Antiviral Efficacy Studies of Hcv 371
Efficacy of HCV-371 in Cell-Based Replicon Systems
The efficacy of this compound was thoroughly evaluated using cell-based HCV subgenomic replicon systems, which serve as crucial tools for understanding HCV replication mechanisms and for testing new antiviral agents nih.govuni-freiburg.defrontiersin.org.
Dose-Dependent Reduction of Hepatitis C Viral RNA and Protein Expression
A single administration of this compound to cells containing the HCV subgenomic replicon for three days resulted in a dose-dependent reduction of the steady-state levels of both viral RNA and protein nih.govciteab.com. In Clone A cells, which harbor a genotype 1b replicon, this compound showed a 50% effective concentration (EC50) of 4.8 ± 0.5 μM for reducing HCV RNA levels nih.gov. For genotype 1a replicons, the EC50 for RNA reduction was determined to be 6.1 ± 1.9 μM nih.gov. A corresponding decrease in viral protein level was observed, with an EC50 of 13 ± 3 μM in the 1b replicon system nih.gov. At a maximum tested dose of 40 μM, this compound achieved approximately a 2-log10 decrease in HCV RNA levels nih.gov. The antiviral activity of this compound was specific to HCV, as the levels of cellular housekeeping genes such as GAPDH and rRNA mRNAs remained relatively constant within the effective antiviral concentrations nih.gov. Another study utilizing wild-type BB7 replicon cells demonstrated that HCV replication was inhibited in a dose-dependent manner, with an EC50 of 3.3 ± 0.4 μM uni-freiburg.de.
Table 1: Dose-Dependent Antiviral Efficacy of this compound in HCV Replicon Systems
| HCV Genotype/Target | Assay | EC50 (μM) | Log10 Reduction (at 40 μM) | Reference |
| 1b Replicon (RNA) | TaqMan RT-PCR | 4.8 ± 0.5 | ~2.0 | nih.gov |
| 1a Replicon (RNA) | TaqMan RT-PCR | 6.1 ± 1.9 | N/A | nih.gov |
| 1b Replicon (Protein) | NS5A-specific ELISA | 13 ± 3 | N/A | nih.gov |
| Wild-type BB7 Replicon (RNA) | 3-day assay | 3.3 ± 0.4 | N/A | uni-freiburg.de |
Sustained Viral Suppression with Prolonged this compound Treatment
Prolonged treatment with this compound in cell-based replicon systems demonstrated sustained viral suppression. Multiple treatments of HCV subgenomic replicon cells with this compound over a 16-day period led to a greater than 3-log10 reduction in HCV RNA levels nih.govciteab.com. In comparison, multiple treatments with a similar inhibitory dose of alpha interferon resulted in a 2-log10 reduction of the viral RNA level over the same duration nih.govciteab.com. This indicates a more pronounced sustained antiviral effect of this compound compared to alpha interferon in this in vitro model nih.gov.
Table 2: Sustained Viral Suppression with Prolonged Treatment
| Treatment Regimen | Duration | HCV RNA Reduction (log10) | Reference |
| This compound | 16 days | >3.0 | nih.govciteab.com |
| Alpha Interferon | 16 days | 2.0 | nih.govciteab.com |
Evaluation of this compound in Combination Antiviral Regimens
The potential for this compound to enhance antiviral activity when administered in combination with other therapeutic agents was also investigated.
Methodological Frameworks for Combination Drug Synergism Assessment (e.g., Bliss Independence Model)
To quantify the effects of drug combinations, the Bliss independence model was employed to calculate the drug combination effects between this compound and pegylated interferon-alpha (PEGASYS) nih.gov. The Bliss independence model is a widely utilized methodological framework for assessing the nature of drug interactions, determining whether combined effects are additive, synergistic, or antagonistic, based on the assumption of independent action of the individual drugs nih.gov. Results from these assessments were typically visualized using software like DeltaGraph nih.gov.
In Vivo Preclinical Models for this compound Efficacy Assessment
Chimeric Mouse Models of HCV Infection (e.g., scid-Alb-uPA)
Chimeric mouse models, such as the scid-Alb-uPA mouse, serve as important in vivo systems for studying HCV infection and evaluating antiviral compounds. These models involve the engraftment of human hepatocytes into immunodeficient mice, allowing for the establishment of sustained HCV infection that closely mimics human disease. nih.govplos.orgnih.govresearchgate.netniph.go.jp This system provides a valuable tool for assessing the efficacy of antiviral agents in a non-human living organism. nih.govplos.org
In studies utilizing genotype 1a HCV-infected scid-Alb-uPA mice, treatment with the polymerase inhibitor this compound resulted in a decline in HCV titers of 0.3 log relative to vehicle-treated controls. nih.gov This observed reduction in viral load, however, was not statistically significant (P = NS), indicating limited efficacy for this compound in this specific in vivo model. nih.gov
Analysis of Viral Load Reduction in Non-Human Systems
The antiviral activity of this compound has been characterized in both in vitro (HCV replicon system) and in vivo (chimeric mouse models) non-human systems, demonstrating its ability to reduce viral load.
In Vitro Data (HCV Replicon System)
In cell culture experiments using HCV subgenomic replicons, this compound exhibited a dose-dependent reduction in the steady-state levels of viral RNA and protein. nih.gov A single application of this compound to Clone A cells, which contain the HCV replicon, led to a significant decrease in HCV RNA levels. The 50% effective concentrations (EC50) for HCV RNA level reduction were determined for different HCV genotypes. nih.gov Multiple treatments with this compound over a 16-day period resulted in a substantial reduction in HCV RNA levels, exceeding a 3-log10 decrease. nih.gov Furthermore, a single maximum dose of 40 μM of this compound achieved approximately a 2-log10 reduction in HCV RNA levels. nih.gov The antiviral activity of this compound was specific to HCV, as the levels of cellular housekeeping genes (GAPDH and rRNA mRNAs) remained constant within the effective antiviral concentrations. nih.gov
Data Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Cells nih.gov
| Parameter | Genotype 1b Replicon | Genotype 1a Replicon |
| EC50 (HCV RNA level reduction) | 4.8 ± 0.5 μM | 6.1 ± 1.9 μM |
| EC50 (HCV protein level reduction) | 13 ± 3 μM | Not specified |
| Log10 Reduction (Single 40 μM dose) | ~2-log10 | Not specified |
| Log10 Reduction (Multiple treatments, 16 days) | >3-log10 | Not specified |
In Vivo Data (Chimeric Mouse Model)
As previously noted in the chimeric scid-Alb-uPA mouse model infected with genotype 1a HCV, this compound demonstrated a 0.3 log reduction in HCV titers when compared to vehicle-treated controls. nih.gov
Data Table 2: In Vivo Antiviral Efficacy of this compound in Chimeric Mouse Models nih.gov
| Model System | HCV Genotype | Viral Load Reduction (relative to control) | Statistical Significance |
| scid-Alb-uPA Chimeric Mouse Model | 1a | 0.3 log decline | P = NS (Not Significant) |
Resistance Pathways and Mutational Analysis Associated with Hcv 371
In Vitro Generation and Characterization of HCV-371 Resistant Replicon Variants
In vitro studies have successfully generated HCV replicon variants with reduced susceptibility to this compound. These variants were selected in Huh-7 hepatoma cells containing HCV replicons. nih.gov The wild-type genotype 1b BB7 replicon exhibited an EC50 of 3.3 ± 0.4 μM for this compound, demonstrating dose-dependent inhibition of HCV replication. nih.gov
Upon exposure to this compound, replicon variants emerged that displayed decreased susceptibility to the compound. Notably, despite increases in EC50 values for these variants, none achieved complete resistance to this compound; inhibition of viral RNA was still observed at higher compound concentrations. nih.gov The replicon variants generated from selection with pyranoindole inhibitors, including this compound, maintained their susceptibility to interferon (IFN). nih.gov
The characterization of these resistant variants also involved assessing their colony formation efficiency and steady-state HCV RNA levels. For instance, while the wild-type replicon and variants like L419M, A421V, or M426V/T showed similar colony formation efficiencies, the M423V replicon exhibited a lower efficiency and slower growth. nih.gov Furthermore, the M423V variant had a 10-fold lower steady-state HCV RNA level compared to other replicon-containing cells, which had similar levels to the wild-type. nih.gov
Genetic Analysis of NS5B Mutations Conferring Reduced Susceptibility to this compound
Genetic analysis of the selected replicon variants revealed specific amino acid substitutions in the NS5B polymerase gene that confer reduced susceptibility to this compound. These mutations are primarily clustered within the drug-binding pocket located on the surface of the thumb domain of the NS5B polymerase. nih.gov
Identification of Specific Amino Acid Substitutions (e.g., A421V, M426V/T)
Key amino acid substitutions identified in this compound resistant replicon variants include L419M, M423V, A421V, and M426V/T. nih.gov The residues L419 and M423 are particularly significant as they have been shown to have direct contacts with the inhibitor, suggesting a direct impact on resistance. nih.gov
Beyond single mutations, combination mutants have also been identified. For example, a replicon variant carrying a combination of mutations (T19P, M71V, A338V, M423V, A442T) exhibited a 17-fold increase in drug resistance to pyranoindole inhibitors. nih.gov
Impact of Identified Mutations on this compound Inhibitory Profile
The identified mutations have varying impacts on the susceptibility of HCV to this compound:
The A421V mutation resulted in susceptibility to this compound that was similar to that of the wild-type BB7 replicon. nih.gov
Mutations at amino acid 426 (M426V or M426T) led to a moderate decrease in susceptibility, typically a three- to fourfold reduction. nih.gov
The L419M and M423V mutations displayed more significant reductions in susceptibility, ranging from 8- to 10-fold. nih.gov
Interestingly, a double mutation of L419M and A421V did not result in an increased level of resistance compared to the L419M mutation alone. nih.gov
The following table summarizes the impact of specific NS5B mutations on this compound susceptibility:
| NS5B Mutation | Fold Reduced Susceptibility to this compound (vs. Wild-Type) | Reference |
| Wild-Type | 1 (EC50 = 3.3 ± 0.4 μM) | nih.gov |
| A421V | Similar to wild-type | nih.gov |
| M426V/T | 3- to 4-fold | nih.gov |
| L419M | 8- to 10-fold | nih.gov |
| M423V | 8- to 10-fold | nih.gov |
| L419M + A421V | Not increased compared to L419M alone | nih.gov |
| T19P, M71V, A338V, M423V, A442T (combination) | 17-fold (for pyranoindoles) | nih.gov |
Cross-Resistance Profiles of this compound with Other Classes of NS5B Inhibitors
Understanding cross-resistance is critical for designing effective combination therapies. This compound is a nonnucleoside inhibitor (NNI) that targets the NS5B polymerase. researchgate.netasm.org
Comparative Susceptibility to Nucleoside and Other Nonnucleoside Analogues (e.g., Benzofuran (B130515) Inhibitors, Anthranilate Derivatives)
This compound, as a pyranoindole NNI, binds to the thumb domain of NS5B. asm.org Studies have demonstrated that this compound generally exhibits a favorable cross-resistance profile with other classes of NS5B inhibitors. For instance, replicon cells that developed resistance to HCV-796, a benzofuran NNI, remained similarly sensitive to this compound. asm.orgnih.gov This indicates a lack of cross-resistance between this compound and benzofuran inhibitors. asm.orgnih.gov
Similarly, cells that were highly resistant to anthranilate derivatives (another class of NS5B NNIs) showed significantly reduced susceptibility to anthranilate derivatives (more than 15-fold reduction) but remained fully sensitive to this compound. asm.orgresearchgate.net This further supports the distinct resistance profiles of this compound compared to anthranilate derivatives. asm.orgresearchgate.net
Regarding nucleoside analogues (NIs), this compound has also shown no cross-resistance. For example, the combination-resistant replicon cells were fully sensitive to inhibition by the nucleoside inhibitor 2'-C-methylcytidine. asm.org This is consistent with the understanding that NIs typically target the catalytic active site of NS5B, whereas NNIs like this compound bind to allosteric sites. indexcopernicus.comasm.org Cross-resistance is more common among inhibitors that bind to the same or overlapping pockets. asm.org
Mechanistic Implications of Resistance Mutations on Allosteric Sites
This compound's mechanism of action involves targeting the NS5B polymerase through interactions at its thumb domain. nih.gov The inhibition by pyranoindole inhibitors, such as this compound, is believed to be mediated by an allosteric blockade. This allosteric effect likely occurs during the transition to RNA elongation, following the formation of an initiation complex, and is independent of GTP concentrations. nih.gov
Nonnucleoside inhibitors (NNIs) of HCV RdRp, including this compound, typically bind to one of several allosteric sites on the enzyme. These sites are distinct from the active site where nucleoside inhibitors bind. Five such allosteric sites have been identified: two within the thumb subdomain (T1 and T2), two within the palm subdomain (P1 and P2), and a fifth site (P-β) involving a unique interaction with the β-hairpin extending from the thumb domain. mdpi.comnih.gov
The observed lack of cross-resistance between this compound (a pyranoindole that binds to the thumb domain) and other NNI classes like benzofuran inhibitors (which bind near the active site) or anthranilate derivatives (which bind approximately 7.5 Å from the active site, in the palm subdomain) has significant mechanistic implications. asm.orgnih.govresearchgate.net It suggests that these different classes of NNIs interact with distinct allosteric binding pockets or induce different conformational changes in the NS5B polymerase, leading to non-overlapping resistance profiles. asm.orgnih.govresearchgate.net This differentiation in binding sites and resistance mechanisms supports the rationale for using this compound in combination therapies with other NS5B inhibitors to potentially overcome resistance and enhance antiviral efficacy. asm.orgnih.gov
Structure Activity Relationship Sar and Design Principles for Hcv 371 Analogs
Deconvolution of Pharmacophoric Elements Critical for HCV-371 Activity
The antiviral potency of this compound is not a matter of chance but rather a result of the precise spatial arrangement of key chemical features, or pharmacophoric elements, that interact with the NS5B polymerase. The pyrano[3,4-b]indole scaffold forms the core of this pharmacophore.
Key pharmacophoric elements of the pyrano[3,4-b]indole scaffold include:
The Indole (B1671886) Moiety: The indole nitrogen and the aromatic ring system are crucial for establishing key interactions within the allosteric binding pocket of the NS5B enzyme.
The Acetic Acid Side Chain: The carboxylic acid group at the C1 position is a critical acidic feature, likely involved in essential ionic interactions or hydrogen bonds with amino acid residues in the binding site.
Substituents on the Indole Ring: The nature and position of substituents on the indole ring, such as the cyano and methyl groups in this compound, play a significant role in modulating the compound's potency and pharmacokinetic properties.
Rational Design and Synthesis of this compound Derivatives
The development of this compound and its analogs is a testament to the power of rational drug design, a process that leverages an understanding of the target enzyme's structure to create more effective inhibitors.
Strategic Modifications for Potency and Specificity Enhancement
Structure-activity relationship (SAR) studies on the pyrano[3,4-b]indole scaffold have provided a roadmap for strategic modifications to enhance the potency and specificity of these inhibitors. Current time information in Beirut, LB, LB.nih.govnih.gov
| Position of Modification | Type of Modification | Impact on Activity |
| C1-Alkyl Group | Varies in length and branching | A propyl group, as seen in this compound, was found to be optimal for potency. nih.gov |
| C5-Position | Introduction of a cyano group | Significantly enhances antiviral activity. |
| C7-Position | Substitution with various groups | Exploration of this position led to the discovery of compounds with improved potency. nih.gov |
| C8-Position | Methyl substitution | Contributes to favorable interactions within the binding pocket. |
These studies indicate that the pyrano[3,4-b]indole core is a versatile scaffold that allows for fine-tuning of its properties through targeted chemical modifications. Further exploration of the allosteric binding site has led to the discovery of even more potent compounds. nih.gov
Enantiomeric Purity and Chiral Recognition in NS5B Binding (e.g., R-enantiomer)
This compound possesses a chiral center at the C1 position of the pyrano[3,4-b]indole ring. The biological activity of this class of compounds is highly dependent on the stereochemistry at this center, with the (R)-enantiomer demonstrating significantly greater inhibitory activity against the HCV NS5B polymerase. This stereospecificity is a clear indication of chiral recognition by the enzyme's binding pocket. The precise three-dimensional arrangement of the propyl group and the acetic acid side chain in the (R)-configuration allows for optimal interactions with the amino acid residues lining the allosteric site. The (S)-enantiomer, in contrast, is unable to achieve this ideal binding orientation, resulting in a dramatic loss of potency. Therefore, ensuring high enantiomeric purity is a critical aspect of the synthesis and development of this compound and its analogs.
Conformational Analysis and Ligand-Enzyme Interactions of this compound
This compound functions as an allosteric inhibitor, meaning it binds to a site on the NS5B polymerase that is distinct from the active site where RNA synthesis occurs. nih.gov This binding event induces a conformational change in the enzyme, rendering it inactive.
Molecular modeling and X-ray crystallography studies of related pyrano[3,4-b]indole inhibitors have provided insights into the specific interactions that govern the binding of this class of compounds to the NS5B polymerase. nih.gov These inhibitors are thought to bind to a thumb pocket-2 (TP-2) allosteric site. The binding is primarily driven by hydrophobic interactions between the indole and pyran rings of the inhibitor and nonpolar residues in the binding pocket. Additionally, the carboxylic acid side chain is positioned to form key hydrogen bonds or ionic interactions.
The binding of this compound to this allosteric site is believed to stabilize the polymerase in a "closed" and inactive conformation. This conformational lock prevents the necessary structural rearrangements required for the initiation and elongation of the viral RNA chain, effectively halting viral replication.
Advanced Methodological Approaches in Hcv 371 Research
In Vitro Biochemical Assays for NS5B Activity and Inhibition
In vitro biochemical assays are fundamental for evaluating the direct inhibitory effects of compounds like HCV-371 on purified viral enzymes. This compound has demonstrated potent inhibition of the NS5B enzyme, which is the viral RNA-dependent RNA polymerase crucial for HCV replication nih.govasm.org. These assays have shown this compound to inhibit NS5B derived from various HCV genotypes, including 1a, 1b, and 3a nih.govasm.org. A key finding from these studies is the specificity of this compound, as it exhibits no inhibitory activity against a panel of human polymerases, such as mitochondrial DNA polymerase gamma, or other unrelated mammalian or viral nucleic acid-metabolizing enzymes nih.govasm.orgnih.gov. For instance, the 50% inhibitory concentration (IC50) for HCV NS5B (genotype 1b, BK) was determined to be 0.3 μM, with a selectivity index exceeding 267 against other tested enzymes nih.gov.
Table 1: this compound Inhibitory Activity Against HCV NS5B Genotypes
| HCV Genotype | IC50 Range (μM) |
| 1a | 0.3 - 1.8 |
| 1b | 0.3 - 1.8 |
| 3a | 0.3 - 1.8 |
| 4 | 17.8 |
Data derived from nih.govasm.orgnih.gov. The IC50 range of 0.3 to 1.8 μM applies to 90% of isolates from genotypes 1a, 1b, and 3a nih.govasm.orgnih.gov.
High-throughput screening (HTS) played a pivotal role in the discovery of this compound. The initial screening utilized a carboxyl-terminally truncated His-tagged NS5B fusion protein (NS5BΔCT21-His) and a hairpin-like single-stranded RNA substrate to identify compounds that inhibited HCV NS5B RdRp nih.gov. While the HTS employed a truncated NS5B, subsequent studies confirmed that this compound and its analogues effectively inhibit the full-length NS5B enzyme with comparable potencies asm.org. The success of these in vitro biochemical assays is underscored by the observation that the inhibitory activity measured biochemically translates directly into antiviral activity within cellular contexts asm.org.
Quantitative kinetic analysis provides crucial insights into the binding characteristics and mechanism of inhibition of this compound. Fluorescence binding studies have revealed that this compound binds to NS5B with an apparent dissociation constant (Kd) of 150 nM nih.govnih.gov. This binding event is associated with a significant quenching (approximately 50%) of the fluorescence of tryptophan residues within the enzyme, indicating a direct interaction nih.gov. The binding isotherm data are consistent with a stoichiometry of one inhibitor molecule binding per enzyme monomer unit, a finding further corroborated by isothermal titration calorimetry nih.gov. Mechanistically, this compound has been shown to bind to an allosteric site located within the thumb domain of NS5B, specifically near its interface with the C-terminal domain nih.gov. This allosteric binding site has previously been identified as a region accommodating other substituted phenylalanine inhibitors nih.gov. Kinetic inhibition studies, performed by varying substrate concentrations (e.g., RNA template or individual nucleoside triphosphates) and analyzing data through double-reciprocal plots, further characterize the nature of this compound's inhibitory action nih.gov.
Cell-Based Assays for HCV Replication and Antiviral Assessment
Cell-based assays are indispensable for evaluating the antiviral efficacy of compounds under more physiological conditions, mimicking the complex environment of viral replication within host cells. This compound has demonstrated potent inhibition of HCV replication in such cellular models nih.govasm.org. Its antiviral activity was primarily assessed using HCV replicon cells, particularly those harboring genotype 1b (Clone A) and genotype 1a replicons nih.govasm.org.
Treatment with this compound resulted in a dose-dependent reduction of both viral RNA and protein levels asm.orgnih.gov. A single administration of this compound to cells containing the HCV subgenomic replicon for three days led to this reduction asm.orgnih.gov. Furthermore, prolonged treatment with this compound for 16 days resulted in a substantial reduction of HCV RNA levels, exceeding a 3-log10 decrease nih.govnih.gov. Notably, combination treatment involving this compound and pegylated alpha interferon (PEGASYS) demonstrated an additive antiviral effect in replicon-containing cells nih.govasm.orgnih.gov. This compound also exhibited excellent antiviral specificity, showing no activity in cells infected with other DNA or RNA viruses, with EC50 values for these viruses exceeding 80 μM, significantly higher than its EC50s for HCV replicons nih.govasm.orgnih.gov. Importantly, this compound proved to be noncytotoxic within its effective antiviral concentrations, indicating a wide therapeutic window with no detectable adverse effects on cellular metabolism or proliferation nih.govnih.gov.
Table 2: this compound Antiviral Activity in HCV Replicon Cells (3-day treatment)
| HCV Replicon Genotype | EC50 for HCV RNA Reduction (μM) | EC50 for Viral Protein Reduction (μM) |
| 1b (Clone A) | 4.8 ± 0.5 | 13 ± 3 |
| 1a | 6.1 ± 1.9 | Not specified |
Data derived from asm.org.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a cornerstone technique for precisely measuring viral RNA loads in cell-based assays. For this compound, fluorescent quantitative TaqMan RT-PCR was employed to determine the steady-state levels of HCV RNA, often simultaneously with an internal control like 18S rRNA or GAPDH mRNA nih.govasm.orgnih.govresearchgate.net. This method confirmed the dose-dependent reduction of HCV RNA levels upon this compound treatment asm.orgnih.gov. The ability to quantify viral RNA reduction is critical for assessing the potency of antiviral compounds and understanding their impact on the viral replication cycle.
Immunoassays are utilized to detect and quantify the expression of viral proteins, providing another dimension to the assessment of antiviral efficacy. In the context of this compound, an NS5A-specific ELISA was used to quantify the level of viral protein produced from the replicon nih.gov. This assay confirmed a concomitant decrease in viral protein levels alongside the reduction in viral RNA, with an EC50 of 13 ± 3 μM observed in the genotype 1b replicon asm.org. Other immunoassays, such as Western blot, can also be used to demonstrate the suppression of HCV protein expression, including NS5A and core proteins nih.gov. The detection of Hepatitis C Virus core antigen (HCcAg) via ELISA is also a widely used method in clinical practice for diagnosing HCV infection thenativeantigencompany.comroche.com.
Structural Biology Techniques for this compound Characterization
Structural biology techniques are essential for elucidating the precise molecular interactions between this compound and its target, NS5B, thereby providing a basis for rational drug design and optimization. The specific activity of this compound is attributed to its binding to an allosteric site within the thumb domain of NS5B, located near the interface with the C-terminal domain nih.gov. This allosteric binding induces conformational changes in the enzyme that lead to its inhibition.
While specific detailed structural data for this compound from published sources were not fully available in the search results, it is noted that the chiral structure-dependent inhibitory activity of this compound (being the R enantiomer of HCV-570) is consistent with cocrystal structure data nih.govasm.org. This implies that techniques such as X-ray crystallography were utilized to determine the binding mode of this compound to NS5B. X-ray crystallography, along with Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), are the primary structural biology techniques employed to visualize the three-dimensional structures of biomolecules like proteins and their interactions with inhibitors longdom.orgresearchgate.net. These techniques provide atomic-level details of the binding pocket, the residues involved in interactions, and the conformational changes induced upon ligand binding, which are invaluable for understanding the mechanism of action and guiding the development of more potent and specific inhibitors longdom.orgbnl.gov.
X-ray Crystallography for Ligand-Bound NS5B Structure Determination
X-ray crystallography has been instrumental in revealing the precise interaction between this compound and the HCV NS5B polymerase. Structural studies have determined the crystal structure of NS5B complexed with pyranoindole inhibitors, including this compound nih.govrcsb.orgnih.gov. These studies show that this compound binds within a narrow cleft located on the surface of the NS5B "thumb" domain, approximately 30 Å away from the enzyme's catalytic center rcsb.orgnih.gov.
The NS5B polymerase is characterized by a "right-hand" topology comprising three distinct domains: the fingers (amino acid residues 1-187 and 228-286), the palm (residues 188-227 and 287-370), and the thumb (residues 371-563) nih.govresearchgate.net. The binding of this compound to the thumb domain suggests an allosteric mechanism of inhibition, where the inhibitor induces conformational changes that impede RNA synthesis without directly competing for the nucleotide binding site nih.govrcsb.orgnih.gov. Importantly, the interaction between this compound and NS5B occurs without significant global structural changes to the protein, and the binding site appears to be conserved across different HCV genotypes, indicating the potential for broad-spectrum activity rcsb.orgnih.gov.
Spectroscopic Methods for Binding Affinity Measurements (e.g., Fluorescence Quenching)
Spectroscopic methods, particularly fluorescence quenching, have been widely employed to quantify the binding affinity of this compound to its target, NS5B. Fluorescence binding studies have determined that this compound binds to NS5B with an apparent dissociation constant (Kd) of 150 nM nih.gov. This measurement is based on the quenching of the intrinsic fluorescence of NS5B, which occurs due to changes in the local environment of the protein or direct electronic interactions when this compound binds nih.gov.
The NS5B protein from HCV genotype 1 contains nine tryptophan residues distributed across its palm, thumb, and finger domains nih.gov. The intrinsic fluorescence of these tryptophan residues can be quenched upon the binding of nonnucleoside inhibitors (NNIs) like this compound nih.gov. A plate-based fluorescence quenching assay has been developed to assess the binding affinity of NNIs to NS5B and correlate it with their inhibitory potency nih.gov. This method allows for the determination of equilibrium dissociation constants by measuring the decrease in fluorescence signal as the ligand concentration increases nih.govbmglabtech.comoup.com.
Table 1: this compound Inhibitory and Antiviral Activity
| Assay Type | Target/Genotype | Parameter | Value | Citation |
| Enzymatic | NS5B RdRp (Genotypes 1a, 1b, 3a) | IC50 Range | 0.3 - 1.8 μM | nih.gov |
| Cell-based | HCV Replicon (Genotype 1b) | EC50 | 4.8 ± 0.5 μM | nih.gov |
| Cell-based | HCV Replicon (Genotype 1a) | EC50 | 6.1 ± 1.9 μM | nih.gov |
| Cell-based | HCV Replicon (Genotype 1b) | EC50 (Viral Protein) | 13 ± 3 μM | nih.gov |
| Binding | NS5B | Kd | 150 nM | nih.gov |
Genetic Engineering and Mutagenesis for Target Validation
Genetic engineering and site-directed mutagenesis are indispensable tools for validating the NS5B polymerase as the target of this compound and for understanding the mechanisms of viral resistance.
Construction of Recombinant HCV Replicon Constructs
Recombinant HCV replicon constructs are widely utilized in antiviral research to study HCV replication in cell culture and to evaluate the efficacy of inhibitors like this compound nih.govniph.go.jpnih.gov. These subgenomic RNA constructs contain the essential viral elements required for replication, including the nonstructural genes (NS3, NS4A, NS4B, NS5A, NS5B), but lack the structural genes necessary for virus particle formation nih.govniph.go.jpnih.govpnas.org. To enable selection of stably replicating cells, these constructs often incorporate a selectable marker, such as the neomycin phosphotransferase gene, which confers resistance to G418 nih.govniph.go.jpnih.gov.
When cells containing these replicons are treated with NS5B inhibitors like this compound, a dose-dependent reduction in viral RNA levels is observed, which in turn leads to a decrease in the expression of the selectable marker nih.govnih.gov. This system allows for the selection of replicon variants that develop reduced susceptibility to the inhibitor, providing a platform for resistance studies nih.gov. Various replicon formats exist, including bicistronic and monocistronic systems, some of which integrate reporter genes like luciferase to facilitate high-throughput screening of antiviral compounds niph.go.jppnas.orgmedsci.org.
Site-Directed Mutagenesis for Resistance Studies
Site-directed mutagenesis is a crucial technique employed to introduce specific amino acid changes into the NS5B polymerase gene, allowing researchers to investigate their impact on this compound susceptibility and to identify resistance-conferring mutations nih.govnih.govasm.org. The high mutation rate of the HCV RdRp, ranging from 10^-3 to 10^-5 mutations per nucleotide per genomic replication, contributes to the rapid emergence of drug-resistant variants, making such studies essential nih.govasm.org.
Studies involving this compound have identified several mutations in the NS5B polymerase gene that confer reduced susceptibility to the compound. These mutations are typically located within the drug-binding pocket on the thumb domain of NS5B nih.gov.
Table 2: this compound Resistance Mutations and Fold Resistance
| Mutation (Amino Acid Change) | Location (NS5B Domain) | Fold Resistance (Replicon) | Notes | Citation |
| L419M | Thumb | 8- to 10-fold | Single mutation at the pyranoindole-binding site. | nih.gov |
| M423V | Thumb | 8- to 10-fold | Single mutation at the pyranoindole-binding site. | nih.gov |
| T19P, M71V, A338V, M423V, A442T | Fingers, Palm, Thumb | 17-fold | Combination mutant. Mutations at finger (T19P, M71V) and palm (A338V) subdomains may not directly contribute to resistance, as the EC50 was similar to that of M423V alone in some contexts. | nih.gov |
| A421V | Thumb | Similar to wild-type | Exhibited susceptibility to this compound similar to that of the wild-type replicon, suggesting it does not confer significant resistance. | nih.gov |
These studies confirm that pyranoindoles, including this compound, target the NS5B polymerase through interactions at the thumb domain nih.gov. The observed inhibition is independent of GTP concentrations and is believed to be mediated by an allosteric blockade that interferes with RNA elongation after the formation of an initiation complex nih.gov.
Theoretical and Computational Perspectives on Hcv 371 and Hcv Ns5b Interactions
Molecular Docking and Molecular Dynamics Simulations of HCV-371 with NS5B
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the binding of small molecules, such as this compound, to target proteins like HCV NS5B. Molecular docking predicts the preferred orientation (binding mode) of a ligand within a protein binding site and estimates the binding affinity. jcsp.org.pkplos.org MD simulations extend this analysis by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the complex, conformational changes in the protein, and the persistence of key interactions. mdpi.comnih.gov
Studies involving pyranoindole inhibitors, a class that includes this compound, have utilized crystallographic data of NS5B in complex with these inhibitors to understand their binding. nih.gov This structural information serves as a critical starting point for computational studies.
Prediction of Binding Modes and Interaction Fingerprints
Molecular docking simulations predict the specific poses or orientations that this compound is likely to adopt within the binding pocket of NS5B. These predictions are based on scoring functions that estimate the binding energy. jcsp.org.pkplos.org The interaction fingerprint describes the types of interactions formed between the ligand and the surrounding amino acid residues in the binding site, such as hydrogen bonds, hydrophobic contacts, electrostatic interactions, and pi-stacking interactions. mdpi.com
Crystallographic studies of NS5B in complex with pyranoindole inhibitors, including this compound, have revealed that these compounds typically bind to an allosteric site located within the thumb subdomain of the polymerase. nih.gov This region is distinct from the catalytic active site in the palm domain. jcsp.org.pkresearchgate.net Analysis of resistance mutations has further illuminated the key residues involved in the interaction with this class of inhibitors. Specific amino acid changes in the vicinity of the binding site, such as L419M, A421V, M423V, and M426T/V, have been associated with reduced susceptibility to these inhibitors, highlighting their importance in the binding interaction. nih.gov Computational methods can predict and analyze these specific interactions, providing a detailed map of how this compound is recognized by NS5B.
Computational Approaches for Allosteric Modulator Discovery
HCV NS5B possesses several allosteric binding sites in addition to the catalytic site, making it amenable to inhibition by non-nucleoside inhibitors (NNIs) like this compound. researchgate.netmdpi.com These allosteric sites are located in different regions of the enzyme, including the thumb (Thumb I and Thumb II) and palm (Palm I and Palm II) domains. jcsp.org.pkresearchgate.netmdpi.com Computational approaches are widely used to discover and characterize allosteric modulators of NS5B.
Techniques such as virtual screening, based on molecular docking and pharmacophore modeling, are employed to search large databases of small molecules for potential binders to these allosteric sites. plos.org Pharmacophore models represent the essential features of a ligand required for binding to a specific site, based on known active compounds or the characteristics of the binding pocket. plos.org Molecular docking then predicts how these potential binders interact with the identified allosteric sites. jcsp.org.pkplos.org MD simulations are subsequently used to assess the stability of the predicted complexes and the effect of ligand binding on the protein's conformation and dynamics, which is critical for allosteric modulation. mdpi.comacs.org These computational methods accelerate the identification of novel chemical scaffolds that can act as allosteric inhibitors of NS5B.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfrontiersin.org For this compound derivatives, QSAR modeling can help predict the inhibitory activity of new, untested compounds based on their molecular descriptors. mdpi.comd-nb.info
QSAR models for NS5B inhibitors, including those structurally related to this compound, involve calculating various molecular descriptors that capture different aspects of the compound's structure, such as electronic, steric, and physicochemical properties. mdpi.comd-nb.info Statistical methods, including multiple linear regression and artificial neural networks, are then used to build models that correlate these descriptors with the measured inhibitory activity (e.g., IC50 or EC50 values). mdpi.comd-nb.info
These models can provide insights into the structural features that are important for potent NS5B inhibition. By analyzing the coefficients or weights associated with different descriptors in the QSAR model, researchers can understand which molecular properties enhance or diminish activity. d-nb.info This information is invaluable for guiding the synthesis of new this compound derivatives with improved potency and desired characteristics. QSAR studies can also be combined with molecular docking and pharmacophore modeling to create more robust virtual screening workflows for discovering novel inhibitors. plos.orgpatsnap.com
Mathematical Modeling of HCV Replication Dynamics Under Inhibitor Pressure
Mathematical modeling of HCV replication dynamics provides a quantitative framework for understanding the viral life cycle within host cells and the impact of antiviral interventions. researchgate.netfrontiersin.orgnih.gov These models typically consist of systems of ordinary differential equations (ODEs) that describe the changes in the populations of different viral components (e.g., viral RNA, proteins, replication complexes) over time. researchgate.netfrontiersin.orgplos.org
While specific mathematical modeling studies focusing solely on the pressure exerted by this compound were not prominently found, the principles of these models are applicable to understanding the effects of NS5B inhibitors. Mathematical models can incorporate parameters representing the inhibitory effect of a compound on specific steps of the viral replication cycle, such as RNA synthesis catalyzed by NS5B. frontiersin.orgnih.gov By simulating the model with and without the inhibitor, researchers can predict the reduction in viral RNA levels and the dynamics of viral clearance under different inhibitor concentrations. frontiersin.orgnih.gov
These models can be used to evaluate the potential efficacy of an inhibitor, explore different dosing strategies, and investigate the emergence of resistance. frontiersin.orgnih.gov By integrating experimental data on the inhibitor's potency and mechanism of action, mathematical models can provide valuable predictions about the antiviral response at the cellular or even organismal level. frontiersin.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 3013096 |
Data Table: NS5B Amino Acid Changes and Susceptibility to Pyranoindole Inhibitors (Based on nih.gov)
| Amino Acid Change | Location (Thumb Subdomain) | Effect on Susceptibility to Pyranoindole Inhibitors |
| L419M | Vicinity of binding site | Associated with reduced susceptibility |
| A421V | Vicinity of binding site | Associated with reduced susceptibility |
| M423V | Vicinity of binding site | Associated with reduced susceptibility |
| M426T/V | Vicinity of binding site | Associated with reduced susceptibility |
| K441R | β-strand 7 | Identified in replicon variants |
| A442T | β-strand 7 | Identified in replicon variants |
| C445F/Y | β-strand 7 | Identified in replicon variants |
Q & A
Q. How should researchers design an initial in vitro study to evaluate HCV-371’s antiviral activity against hepatitis C virus (HCV)?
Methodological Answer:
- Cell Line Selection : Use HCV-replicon systems (e.g., Huh-7 cells with subgenomic HCV replicons) to assess viral replication inhibition. Include positive controls (e.g., sofosbuvir) and vehicle controls.
- Dosage Range : Test this compound across a logarithmic concentration gradient (e.g., 1 nM–100 μM) to determine IC50 values.
- Data Collection : Measure viral RNA levels via qRT-PCR and cytotoxicity via MTT assays. Triplicate experiments ensure statistical robustness .
- Reproducibility : Document protocols in alignment with CONSORT guidelines for experimental transparency .
Q. What analytical techniques are critical for characterizing this compound’s chemical structure and purity?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the cyanophenyl and carboxylic acid moieties .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Report retention times and peak area percentages (≥95% purity threshold) .
- Reference Standards : Compare with synthesized intermediates and published spectral data to validate identity .
Q. How can researchers conduct a comprehensive literature review on this compound’s mechanism of action?
Methodological Answer:
- Database Selection : Prioritize PubMed, Scopus, and Web of Science using Boolean terms (e.g., “this compound AND protease inhibition”).
- Source Evaluation : Distinguish primary studies (e.g., in vitro/in vivo efficacy) from secondary reviews. Use citation tracking to identify seminal works .
- Gap Identification : Tabulate conflicting findings (e.g., efficacy in genotype 1 vs. 3) to guide hypothesis formulation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy of this compound across viral genotypes?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Adjust for variables like cell type, assay duration, and viral load .
- Genotype-Specific Assays : Replicate experiments using isogenic HCV replicons of different genotypes (1a, 1b, 3a) under standardized conditions .
- Structural Modeling : Perform molecular docking to assess this compound’s binding affinity variations to NS3/4A protease across genotypes .
Q. How can synthesis protocols for this compound be optimized to enhance yield while maintaining purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., reaction temperature, catalyst concentration). Prioritize yield and purity as response variables .
- Purification Techniques : Compare recrystallization (solvent polarity optimization) vs. flash chromatography (gradient elution). Monitor via TLC and HPLC .
- Scale-Up Considerations : Validate reproducibility at pilot scale (1–10 g) with in-process controls (e.g., intermediate purity checks) .
Q. How to develop a resistance mutation assay for this compound in long-term antiviral studies?
Methodological Answer:
- Passage Experiments : Expose HCV replicons to subtherapeutic this compound concentrations over 20–30 passages. Sequence viral RNA to identify mutations (e.g., NS3 D168V) .
- Phenotypic Testing : Clone identified mutations into naïve replicons and re-test this compound’s IC50 to confirm resistance .
- Cross-Resistance Analysis : Compare with mutations conferring resistance to other NS3/4A inhibitors (e.g., grazoprevir) .
Methodological Best Practices
- Data Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., genotype-dependent efficacy) from secondary factors (e.g., assay variability) .
- Reproducibility : Share raw data, code, and protocols in supplementary materials per CONSORT-EHEALTH guidelines .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and adhere to IUPAC nomenclature for chemical reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
